molecular formula C15H15N5OS B5756729 2-[5-[(4-Methoxyphenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyrazine

2-[5-[(4-Methoxyphenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyrazine

Cat. No.: B5756729
M. Wt: 313.4 g/mol
InChI Key: GJILMUPEFRPSBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-[(4-Methoxyphenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyrazine is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a pyrazine ring fused with a triazole ring, which is further substituted with a 4-methoxyphenyl group and a methylsulfanyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-[(4-Methoxyphenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyrazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and nitriles. The pyrazine ring can be introduced through a condensation reaction with appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-[5-[(4-Methoxyphenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., tin(II) chloride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .

Scientific Research Applications

2-[5-[(4-Methoxyphenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-[(4-Methoxyphenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[5-[(4-Methoxyphenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyrazine lies in its combination of a pyrazine ring with a triazole ring and the specific substitution pattern. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[5-[(4-methoxyphenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS/c1-20-14(13-9-16-7-8-17-13)18-19-15(20)22-10-11-3-5-12(21-2)6-4-11/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJILMUPEFRPSBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)OC)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.